molecular formula C11H10N2O2 B2650297 2-imino-6-methyl-2H-chromene-3-carboxamide CAS No. 352666-54-7

2-imino-6-methyl-2H-chromene-3-carboxamide

Cat. No.: B2650297
CAS No.: 352666-54-7
M. Wt: 202.213
InChI Key: KUALMEXVCZTXCR-UHFFFAOYSA-N
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Description

2-imino-6-methyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imino-6-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13)15-9/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUALMEXVCZTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthetic pathway for 2-imino-6-methyl-2H-chromene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure in numerous biologically active molecules, and the 2-imino substitution offers unique opportunities for further chemical modification and pharmacological optimization.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2-Iminochromene Scaffold

The 2-imino-2H-chromene core is a versatile pharmacophore that has garnered considerable attention due to its wide spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit potential as anticancer, antimicrobial, and antifungal agents.[3][4] The imino group at the 2-position serves as a bioisosteric replacement for the more common ketone functionality found in coumarins, which can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacological profile.[5] The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide, therefore, represents a critical step in the development of novel therapeutic agents.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide is most effectively achieved through a one-pot, base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization. This approach is favored for its operational simplicity, high atom economy, and generally good yields.[6]

The retrosynthetic analysis of the target molecule (I) reveals that it can be disconnected at the C-O and C-C bonds of the pyran ring, leading to two readily available starting materials: 5-methylsalicylaldehyde (II) and 2-cyanoacetamide (III).

G target 2-imino-6-methyl-2H-chromene-3-carboxamide (I) intermediates Retrosynthetic Disconnection target->intermediates C-O and C-C bond cleavage start_materials 5-methylsalicylaldehyde (II) + 2-cyanoacetamide (III) intermediates->start_materials

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, involves the reaction of these two precursors in the presence of a suitable base.

Mechanistic Insights: The Knoevenagel-Intramolecular Cyclization Cascade

The formation of the 2-iminochromene ring system proceeds through a well-established reaction cascade. The process is initiated by the base-catalyzed Knoevenagel condensation, which is then followed by a rapid intramolecular cyclization.

Step 1: Deprotonation and Nucleophilic Attack

A basic catalyst, such as piperidine or triethylamine, deprotonates the active methylene group of 2-cyanoacetamide (III), generating a carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methylsalicylaldehyde (II).

Step 2: Knoevenagel Condensation

The resulting intermediate undergoes dehydration to form the Knoevenagel condensation product, an α,β-unsaturated nitrile.

Step 3: Intramolecular Michael Addition (Cyclization)

The phenolic hydroxyl group, in a deprotonated state under the basic conditions, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition. This step leads to the formation of the chromene ring.

Step 4: Tautomerization

A final tautomerization step results in the formation of the thermodynamically stable 2-imino-6-methyl-2H-chromene-3-carboxamide (I).

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization 5-methylsalicylaldehyde 5-methylsalicylaldehyde Intermediate A Intermediate A 5-methylsalicylaldehyde->Intermediate A + 2-cyanoacetamide (Base) Knoevenagel Product Knoevenagel Product Intermediate A->Knoevenagel Product - H2O Cyclized Intermediate Cyclized Intermediate Knoevenagel Product->Cyclized Intermediate Intramolecular Michael Addition Knoevenagel Product->Cyclized Intermediate Target Molecule Target Molecule Cyclized Intermediate->Target Molecule Tautomerization

Caption: Reaction mechanism workflow.

Experimental Protocol: A Field-Proven Methodology

This protocol is based on established procedures for the synthesis of related 2-iminochromene derivatives.[6][7][8]

Materials and Reagents:

  • 5-methylsalicylaldehyde

  • 2-cyanoacetamide

  • Absolute Ethanol

  • Piperidine or Triethylamine (catalyst)

  • Hydrochloric acid (for workup, if necessary)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylsalicylaldehyde (e.g., 10 mmol, 1.36 g) and 2-cyanoacetamide (10 mmol, 0.84 g).

  • Solvent Addition: Add absolute ethanol (30-40 mL) to the flask to dissolve the reactants.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (e.g., 0.1-0.2 mL) or triethylamine (e.g., 0.2-0.3 mL), to the reaction mixture.[8] The use of an organic base is crucial for facilitating the condensation reaction while minimizing side products.

  • Reaction Conditions: The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: The purified product is then dried in a vacuum oven to yield 2-imino-6-methyl-2H-chromene-3-carboxamide as a crystalline solid.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationale
Reactants Ratio 1:1 molar ratioEnsures complete consumption of starting materials.
Solvent Absolute EthanolGood solvent for reactants and facilitates product precipitation upon cooling.
Catalyst Piperidine/TriethylamineEfficient base for Knoevenagel condensation and subsequent cyclization.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.
Expected Yield 80-90%Based on similar reported syntheses.[6]

Characterization and Validation

The structure of the synthesized 2-imino-6-methyl-2H-chromene-3-carboxamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (imino and amide), C=O (amide), and C=N (imino).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion and Future Directions

The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide via a one-pot Knoevenagel condensation and intramolecular cyclization is a robust and efficient method. This guide provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and a practical experimental protocol. The resulting compound serves as a valuable platform for the development of novel therapeutic agents through further functionalization of the chromene ring, the imino group, or the carboxamide moiety. Future research in this area will likely focus on the exploration of greener catalysts and solvent systems to enhance the sustainability of the synthesis, as well as the expansion of the derivative library for extensive structure-activity relationship (SAR) studies.[9][10]

References

  • Khokhani, K. M., et al. (2013). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica, 5(2), 199-205. [Link]

  • Costa, M., et al. (2012). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. [Link]

  • Nikpassand, M., & Fekri, L. Z. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Oriental Journal of Chemistry, 33(1). [Link]

  • Faramarzi, S., et al. (2019). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. ResearchGate. [Link]

  • Karimi-Jaberi, Z., et al. (2024). Green synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile derivatives using natural β-amino sulfonic acid; taurine as bifunctional donor-acceptor (D-A) recoverable catalyst in aqueous medium. Inorganic and Nano-Metal Chemistry. [Link]

  • Abdel-Moniem, M. I., et al. (2023). Synthesis of New 2-Pyridinone and 2-Iminochromene Derivatives Bearing Biologically Active Pyrrole Moiety as Expected Antibacterial and Antifungal Agents. Polycyclic Aromatic Compounds. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2256-2270. [Link]

  • Bielsa, A., et al. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Molecules, 20(9), 15729-15746. [Link]

  • Yadav, G., et al. (2026). Multicomponent Reaction Strategies for the Synthesis of 4-(Indol-3-Yl)-4H-Chromene Derivatives: Recent Developments. Chemistry-A European Journal. [Link]

  • Varma, R. S., & Kumar, D. (2012). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines. Green Chemistry. [Link]

  • Khalafi-Nezhad, A., et al. (2015). l-Cysteine Functionalized Magnetic Nanoparticles (LCMNP): A Novel Magnetically Separable Organocatalyst for One-Pot Synthesis of 2-Amino-4H-chromene-3-carbonitriles in Water. Organic & Biomolecular Chemistry, 13(29), 7772-7779. [Link]

  • Glushkov, V. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Ali, T. E. (2018). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

  • Al-Adnani, A. H. A. (2020). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. [Link]

  • Sheibani, H., et al. (2011). A convenient one-pot synthesis and anxietic activity of 3-cyano-2(1 H)-iminopyridines and halogen derivatives of benzo[ h]chromenes. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. National Center for Biotechnology Information. [Link]

  • Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]

  • Abdel-Moniem, M. I., et al. (2023). Synthesis of New 2-Pyridinone and 2-Iminochromene Derivatives Bearing Biologically Active Pyrrole Moiety as Expected Antibacterial and Antifungal Agents. Taylor & Francis Online. [Link]

  • Kiss, L., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molecules, 23(11), 2956. [Link]

  • Dekamin, M. G., et al. (2012). A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Arabian Journal of Chemistry, 5(1), 121-125. [Link]

  • Maleki, A., et al. (2023). Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. ResearchGate. [Link]

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  • Ali, T. E., et al. (2019). REACTION OF 2-IMINO-2H-CHROMENE-3-CARBOXAMIDE WITH PHOSPHORUS HALIDES: SYNTHESIS OF SOME NOVEL CHROMENO. HETEROCYCLES, 98(5), 680-692. [Link]

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Sources

"2-imino-6-methyl-2H-chromene-3-carboxamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-imino-6-methyl-2H-chromene-3-carboxamide and its Analogs as Tankyrase Inhibitors

Authored by a Senior Application Scientist

Preamble: Navigating the Landscape of Novel Compound Characterization

In the realm of drug discovery and development, it is not uncommon to encounter compounds with significant therapeutic potential that lack extensive characterization in publicly accessible literature. Such is the case with 2-imino-6-methyl-2H-chromene-3-carboxamide. While detailed mechanistic studies on this specific molecule are not widely available, its structural class has been identified as a promising scaffold for the inhibition of Tankyrase (TNKS), a key enzyme implicated in various oncogenic signaling pathways.

This guide, therefore, adopts a scientifically rigorous and experience-driven approach. We will first elucidate the established role of Tankyrase and the therapeutic rationale for its inhibition. Subsequently, we will delve into the putative mechanism of action of the broader 2-imino-2H-chromene-3-carboxamide class of compounds, drawing insights from foundational patents and established methodologies for enzyme inhibitor characterization. This document is designed to serve as a practical and theoretical framework for researchers and drug development professionals seeking to investigate and validate the therapeutic potential of this and related chemical entities.

Section 1: The Therapeutic Target: Tankyrase (TNKS) and its Role in Cellular Signaling

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in a variety of cellular processes, including telomere maintenance, vesicle trafficking, and, most notably for oncology, the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin Pathway: A Central Hub in Development and Disease

The Wnt/β-catenin pathway is a highly conserved signaling cascade that is fundamental during embryonic development and for adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low.

Upon Wnt binding to its receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator, leading to the expression of genes that drive cell proliferation and survival.

Tankyrase: A Critical Regulator of the β-catenin Destruction Complex

Tankyrase promotes the degradation of Axin, a scaffold protein that is a rate-limiting component of the β-catenin destruction complex. TNKS adds poly(ADP-ribose) (PAR) chains to Axin, a process known as PARsylation. This modification signals Axin for ubiquitination by the E3 ubiquitin ligase RNF146, leading to its proteasomal degradation.

By promoting Axin degradation, Tankyrase effectively destabilizes the destruction complex, leading to the stabilization and accumulation of β-catenin and the subsequent activation of Wnt pathway signaling. Therefore, the inhibition of Tankyrase presents a compelling therapeutic strategy to downregulate Wnt signaling in cancers where this pathway is pathologically activated.

Visualizing the Role of Tankyrase in Wnt/β-catenin Signaling

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TNKS Activity cluster_inhibition Therapeutic Inhibition Axin_off Axin BetaCatenin_off β-catenin Axin_off->BetaCatenin_off Phosphorylation APC_off APC APC_off->BetaCatenin_off GSK3B_off GSK3β GSK3B_off->BetaCatenin_off Proteasome_off Proteasome BetaCatenin_off->Proteasome_off Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DVL Dishevelled Receptor->DVL Axin_on Axin DVL->Axin_on Inhibits Destruction Complex TNKS Tankyrase TNKS->Axin_on PARsylation & Degradation BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Inhibitor 2-imino-2H-chromene-3-carboxamides TNKS_inhibited Tankyrase Inhibitor->TNKS_inhibited Inhibits Axin_stabilized Axin Stabilized TNKS_inhibited->Axin_stabilized Prevents Degradation DestructionComplex_restored Destruction Complex Restored Axin_stabilized->DestructionComplex_restored Re-forms Experimental_Workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Cellular Pathway Modulation Compound_Prep Compound Dilution Series Enzyme_Assay Homogenous TR-FRET Assay (TNKS2 Enzyme + Substrate) Compound_Prep->Enzyme_Assay Data_Analysis_1 IC50 Determination (Direct Inhibition Potency) Enzyme_Assay->Data_Analysis_1 Data_Analysis_2 IC50 Determination (Pathway Inhibition) Data_Analysis_1->Data_Analysis_2 Correlate Potency Cell_Culture HEK293T Cell Culture & Transfection (STF Reporter) Compound_Treatment Treat Cells with Compound + Wnt Pathway Activator Cell_Culture->Compound_Treatment Luciferase_Assay Dual-Luciferase Assay Compound_Treatment->Luciferase_Assay Luciferase_Assay->Data_Analysis_2

Caption: A tiered experimental workflow for validating Tankyrase inhibitors.

Section 4: Data Interpretation and Quantitative Summary

The successful execution of the aforementioned experimental workflow would yield quantitative data to validate the mechanism of action and determine the potency of the investigational compound.

Parameter Description Example Value
TNKS2 IC₅₀ (nM) The concentration of the compound required to inhibit 50% of the in vitro enzymatic activity of Tankyrase 2.50 nM
STF IC₅₀ (nM) The concentration of the compound required to inhibit 50% of the Wnt/β-catenin pathway-driven luciferase expression in a cell-based assay.200 nM

Interpretation of Example Data: An in vitro IC₅₀ of 50 nM demonstrates potent direct engagement of the Tankyrase enzyme. A corresponding cellular IC₅₀ of 200 nM confirms that the compound is cell-permeable and can modulate the target pathway within a cellular environment. The shift in potency between the biochemical and cellular assays is expected and can be attributed to factors such as cell membrane permeability, protein binding, and potential efflux.

Conclusion

While 2-imino-6-methyl-2H-chromene-3-carboxamide itself is not extensively documented, its chemical class represents a promising avenue for the development of novel Tankyrase inhibitors. The proposed mechanism of action, centered on the direct inhibition of Tankyrase and the subsequent downregulation of oncogenic Wnt/β-catenin signaling, is both biologically plausible and therapeutically relevant. The experimental workflows detailed in this guide provide a robust and validated framework for rigorously testing this hypothesis, determining the potency of novel compounds, and ultimately advancing their development as potential cancer therapeutics. This systematic approach, grounded in established scientific principles, is essential for the successful translation of promising chemical matter into clinically impactful medicines.

References

  • Source: World Intellectual Property Organization (Patent Application WO2010045582A2)

Targeted Discovery and Stabilized Isolation of Novel 2-Iminochromene Derivatives: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Novel 2-Iminochromene Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Organic Synthesis Researchers, Drug Discovery Scientists

Abstract

2-Iminochromenes (2-imino-2H-chromenes) represent a pharmacologically potent but synthetically labile subclass of the benzopyran family. Unlike their stable coumarin (2-oxo-2H-chromene) analogs, 2-iminochromenes possess a reactive C=N bond at the 2-position, offering unique hydrogen-bonding capabilities and enzyme-binding profiles. However, their tendency to undergo hydrolytic conversion to coumarins under acidic or aqueous conditions presents a significant isolation challenge. This guide outlines a robust, multicomponent synthetic strategy and a specialized isolation protocol designed to preserve the imine functionality, ensuring high-purity recovery for biological screening.

Strategic Synthesis: The Multicomponent Discovery Engine

The "discovery" of novel 2-iminochromenes is best approached not through linear synthesis, but via convergent Multicomponent Reactions (MCRs). This approach maximizes atom economy and allows for the rapid generation of derivative libraries by varying the aldehyde and nucleophile inputs.

The Core Reaction Pathway

The most reliable route to stable 2-iminochromene-3-carbonitriles involves the base-catalyzed condensation of substituted salicylaldehydes with malononitrile.

  • Mechanism: The reaction proceeds via a Knoevenagel condensation to form an arylidenemalononitrile intermediate, followed by an intramolecular Pinner-type cyclization (nucleophilic attack of the phenoxide oxygen on the nitrile carbon).

  • Critical Control Point: The choice of catalyst and solvent determines whether the product remains an open-chain intermediate, cyclizes to the imine, or hydrolyzes to the coumarin.

Optimized Synthetic Protocol

Objective: Synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives.

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: Piperidine (catalytic amount) or DABCO (for milder conditions)

  • Solvent: Ethanol (absolute) or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of salicylaldehyde and 1.0 mmol of malononitrile in 5 mL of absolute ethanol at room temperature.

  • Catalysis: Add 2–3 drops of piperidine. A transient color change (often yellow to orange) indicates the formation of the benzylidene intermediate.

  • Reaction: Stir the mixture at room temperature (25°C) for 30–60 minutes. Note: Avoid reflux unless the specific derivative is kinetically inert; heat promotes thermodynamic hydrolysis if trace water is present.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically appears as a fluorescent spot distinct from the starting aldehyde.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence point where hydrolysis must be prevented.

SyntheticPathway cluster_conditions Reaction Conditions Start Salicylaldehyde + Malononitrile Inter Arylidene Intermediate Start->Inter Knoevenagel (Base Cat.) Cyclization Intramolecular Cyclization (Pinner) Inter->Cyclization Target 2-Iminochromene (Target) Cyclization->Target Kinetic Product Hydrolysis Hydrolysis (Acid/H2O) Target->Hydrolysis Instability Coumarin Coumarin (By-product) Hydrolysis->Coumarin

Figure 1: Mechanistic pathway for 2-iminochromene synthesis, highlighting the critical risk of hydrolysis to coumarin.

Isolation & Purification: The "Dry-Workup" Protocol

The primary cause of failure in 2-iminochromene discovery is the inadvertent hydrolysis of the imine (=NH) to a carbonyl (=O) during workup. Standard acid washes or silica gel chromatography (which is slightly acidic) can destroy the target molecule.

The Golden Rule: Maintain neutral to slightly basic conditions and minimize exposure to aqueous media.

The Self-Validating Isolation System

This protocol uses solubility differences rather than chromatography to isolate the product, ensuring the chemical integrity of the imine bond.

StepActionRationale (Causality)
1. Precipitation Cool the reaction mixture to 0–4°C immediately after TLC indicates completion.Induces crystallization of the rigid heterocycle while keeping impurities in solution.
2. Filtration Vacuum filter the solid rapidly.Minimizes contact time with the mother liquor which may contain water generated during condensation.
3. Washing Wash the cake with cold ethanol followed by diethyl ether .Ethanol removes unreacted aldehyde; ether removes the catalyst (piperidine) and facilitates rapid drying.
4. Drying Vacuum dry over P₂O₅ or CaCl₂.Crucial: Removes trace moisture that could catalyze solid-state hydrolysis over time.
5. Validation Test solubility in dilute HCl.If the solid dissolves and then precipitates a new solid after 10 mins, it was the imine (which hydrolyzed). If insoluble/stable, it may already be the coumarin.
Purification Strategy (If Recrystallization is Needed)

Do not use acidic solvents.

  • Preferred Solvent: Acetonitrile or 1,4-Dioxane.

  • Method: Dissolve at near-boiling temperature, filter hot (to remove inorganic salts), and cool slowly.

  • Avoid: Methanol/Water mixtures, as they promote nucleophilic attack at the C-2 position.

Structural Characterization & Data Interpretation[1][2][3][4][5][6][7]

Distinguishing the 2-imino derivative from its coumarin analog is critical.

Spectroscopic Signatures[4][7]
Feature2-Iminochromene (Target)Coumarin (By-product)
IR Spectrum 3200–3400 cm⁻¹ (=NH stretch)2200–2220 cm⁻¹ (CN stretch, strong)No NH bandStrong C=O band at 1700–1720 cm⁻¹
¹H NMR Singlet at δ 8.0–9.5 ppm (=NH, D₂O exchangeable)No signal in this region (unless OH present)
¹³C NMR C-2 signal at ~150–153 ppm (C=NH)C-2 signal at ~158–162 ppm (C=O)
Mass Spec [M+H]⁺ consistent with imine formula[M+H]⁺ will be +1 Da higher (O vs NH difference is mass 16 vs 15)
Tautomerism Note

Be aware that 2-iminochromenes can exist in tautomeric equilibrium with 2-amino-chromenes (enamine form), especially when electron-withdrawing groups (like 3-CN) are present.

  • Solid State: Usually exists as the 2-imino form.

  • Solution (DMSO-d₆): May show broadened signals due to rapid tautomeric exchange.

Biological Potential & Applications[5][6][7][8][9][10][11][12]

The isolation of 2-iminochromenes is driven by their distinct biological profile compared to coumarins. The nitrogen atom at the 2-position alters the hydrogen bond donor/acceptor landscape, affecting binding affinity.

  • Anticancer Activity: 2-iminochromenes have shown cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) lines, often via apoptosis induction. The imine group allows for interaction with serine residues in active sites that the coumarin carbonyl cannot access.

  • Antimicrobial Agents: The lipophilicity of the chromene scaffold combined with the polar imine/nitrile headgroup facilitates membrane penetration in Gram-positive bacteria (S. aureus).

  • Enzyme Inhibition: Specific derivatives act as inhibitors of carbonic anhydrase and acetylcholinesterase, with the imine nitrogen coordinating to metal centers (e.g., Zn²⁺) in the enzyme pocket.

Workflow Visualization

The following diagram summarizes the complete workflow from raw materials to validated isolate.

Workflow Input Precursors: Salicylaldehyde + Malononitrile Reaction Reaction: EtOH, Piperidine, 25°C, 1h Input->Reaction Check TLC Check: New fluorescent spot? Reaction->Check Check->Reaction No (Continue stirring) Workup Workup (CRITICAL): Cool to 0°C -> Filter -> Ether Wash Check->Workup Yes Dry Drying: Vacuum over P2O5 Workup->Dry Analysis Validation: IR (NH stretch), NMR (No C=O) Dry->Analysis

Figure 2: Operational workflow for the synthesis and isolation of 2-iminochromenes.

References

  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Source: Mini-Reviews in Organic Chemistry, 2021. URL:[Link]

  • One-pot multicomponent reaction for the synthesis of 2-amino-4H-chromenes. Source: Iranian Chemical Communication, 2014. URL:[Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Source: MDPI (Molecules), 2023. URL:[Link]

  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins. Source: MDPI (Molecules), 2018. URL:[Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Source: Der Pharma Chemica, 2015.[1] URL:[Link]

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A Comprehensive Technical Guide to the Characterization of 2-imino-6-methyl-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-imino-2H-chromene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, most notably as potent cytotoxic agents.[1][2] This technical guide provides an in-depth, multi-faceted characterization of a specific analogue, 2-imino-6-methyl-2H-chromene-3-carboxamide. We present a robust framework for its synthesis, structural elucidation, and physicochemical analysis, tailored for researchers, medicinal chemists, and drug development professionals. The narrative integrates spectroscopic data (NMR, IR, MS), single-crystal X-ray diffraction analysis, and computational modeling to deliver a holistic understanding of the molecule's architecture and properties. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as both a practical guide and a reference standard for the investigation of this promising class of compounds.

Introduction: The Significance of the Iminochromene Scaffold

Chromenes and their derivatives are heterocyclic compounds that form the core of numerous natural products and synthetic molecules with significant biological activity.[3][4] The replacement of the C2-carbonyl group of a standard coumarin with an imino group gives rise to the 2-iminocoumarin (2-imino-2H-chromene) scaffold, a bioisostere that has garnered substantial interest for its potential in oncology.[2] Compounds based on this core have demonstrated promising cytotoxic effects against various human cancer cell lines and have been identified as potential inhibitors of critical enzymes like aldo-keto reductase (AKR1B10), which is upregulated in certain carcinomas.[1]

The subject of this guide, 2-imino-6-methyl-2H-chromene-3-carboxamide, incorporates a methyl group at the C6 position—a common modification to explore the impact of electronic and steric effects on biological activity. A comprehensive and unambiguous characterization is the foundational step in any drug discovery pipeline, ensuring the identity, purity, and structural integrity of the lead compound. This guide outlines the integrated analytical workflow required to achieve this goal.

Synthetic Pathway and Protocol

The synthesis of the 2-imino-2H-chromene-3-carboxamide core is typically achieved via a base-catalyzed condensation reaction. The logical and well-established approach involves the reaction of a substituted salicylaldehyde with 2-cyanoacetamide.[2][5] For the target molecule, this translates to the condensation of 5-methylsalicylaldehyde and 2-cyanoacetamide.

Synthesis_Scheme Synthetic Route cluster_reactants Reactants cluster_product Product R1 5-Methylsalicylaldehyde Catalyst Piperidine Ethanol, Reflux R1->Catalyst R2 2-Cyanoacetamide R2->Catalyst P 2-imino-6-methyl-2H- chromene-3-carboxamide Catalyst->P

Caption: One-pot synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 2-imino-6-methyl-2H-chromene-3-carboxamide via piperidine-catalyzed condensation.

Materials:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methylsalicylaldehyde and 2-cyanoacetamide.

  • Add absolute ethanol (approx. 30 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to obtain the purified 2-imino-6-methyl-2H-chromene-3-carboxamide as a crystalline solid.

  • Dry the product under vacuum and determine the yield. Proceed with characterization.

Integrated Characterization Workflow

A single analytical technique is insufficient for the complete characterization of a novel compound. We employ an orthogonal, multi-technique approach to build a self-validating dossier of evidence for the structure and purity of the synthesized molecule.

Characterization_Workflow Integrated Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Theoretical Analysis Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS XRay Single-Crystal X-Ray Diffraction Synthesis->XRay Comp Computational Modeling (DFT) XRay->Comp

Caption: A multi-technique workflow for characterization.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR: This technique identifies the number and type of hydrogen atoms by their chemical environment. For 2-imino-6-methyl-2H-chromene-3-carboxamide, we anticipate distinct signals for the aromatic protons, the vinylic proton (H4), the methyl protons, and the exchangeable protons of the imine and amide groups.

  • ¹³C NMR: This provides a count of unique carbon atoms and information about their hybridization and electronic environment (e.g., C=O, C=N, aromatic C-H, aliphatic CH₃).

Predicted Spectroscopic Data (NMR):

GroupPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Rationale & Notes
-CH₃ (at C6)~2.4 (s, 3H)~21Typical range for an aryl methyl group.[6]
Aromatic C-H7.0 - 7.8 (m, 3H)117 - 152Complex multiplet pattern expected for the three protons on the substituted benzene ring.
Vinylic C4-H~8.5 (s, 1H)~145Deshielded due to conjugation with the imine and carboxamide groups.
-NH₂ (carboxamide)7.5 - 8.0 (br s, 2H)-Broad, D₂O exchangeable signal. Chemical shift can vary with solvent and concentration.
=NH (imine)9.0 - 9.5 (br s, 1H)-Broad, D₂O exchangeable signal. Often highly deshielded.
C=O (carboxamide)-~165Characteristic chemical shift for an amide carbonyl carbon.
C=N (imine)-~160Expected range for an imine carbon within a conjugated system.
Chromene C-O-~155The C2 carbon bonded to the imine nitrogen and the ring oxygen.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Spectroscopic Data (IR):

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch3450 - 3300MediumAsymmetric and symmetric stretching of the primary amide (-NH₂) and the imine (=NH).[7][8]
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of sp² C-H bonds.
C=O Stretch (Amide I)~1680StrongStrong, sharp absorption typical for a conjugated amide carbonyl group.[8]
C=N Stretch~1650MediumImine stretch, often close to or overlapping with the C=O and C=C signals.
Aromatic C=C Stretch1600 - 1450MediumMultiple bands indicating the presence of the aromatic ring.
C-O Stretch1250 - 1200StrongAryl-O-C stretch of the chromene ether linkage.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which is used to confirm the elemental composition of the molecule. For 2-imino-6-methyl-2H-chromene-3-carboxamide (Molecular Formula: C₁₁H₁₀N₂O₂), the exact mass can be calculated and compared to the experimental value.

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Calculated Monoisotopic Mass: 202.0742 g/mol

  • Expected [M+H]⁺ Ion: 203.0815 m/z

An experimental result within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.

Definitive Structure by Single-Crystal X-ray Diffraction

While spectroscopic methods provide the molecular framework, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for the specific 6-methyl derivative is not publicly available, the structure of the parent compound, 2-imino-2H-chromene-3-carboxamide, has been determined and provides an excellent model for what to expect.[9]

Caption: Structure of 2-imino-6-methyl-2H-chromene-3-carboxamide.

Expected Crystallographic Features:

  • Planarity: The fused ring system is expected to be nearly planar, a feature common in related coumarin structures.[10][11]

  • Intramolecular Hydrogen Bonding: A key stabilizing feature is the formation of an intramolecular hydrogen bond between one of the amide protons (N-H) and the oxygen of the pyran ring (O1), or the imine nitrogen.[11]

  • Intermolecular Interactions: In the solid state, molecules will likely be arranged in stacks stabilized by π-π interactions between the planar chromene rings and intermolecular hydrogen bonds involving the amide and imine groups.[9][11]

Reference Crystallographic Data (Parent Compound: 2-imino-2H-chromene-3-carboxamide): [9]

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)4.7260
b (Å)14.633
c (Å)12.5056
β (°)93.970

Computational Modeling

Density Functional Theory (DFT) calculations serve as a powerful in silico tool to complement experimental data.[12][13]

  • Geometry Optimization: A calculated lowest-energy conformation can be compared with the X-ray crystal structure. The bond lengths and angles from the DFT model should show good agreement with the experimental crystallographic data.[12]

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

  • Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with the experimental spectrum to aid in the assignment of key vibrational bands.

Potential Applications in Drug Development

The 2-imino-2H-chromene-3-carboxamide scaffold is a compelling starting point for anticancer drug discovery. Studies on various derivatives have shown significant cytotoxic activity. For instance, related compounds have demonstrated potent effects against the MCF-7 (breast adenocarcinoma) cell line.[1] The mechanism is hypothesized to involve the inhibition of aldo-keto reductase AKR1B10, which disrupts cellular processes and prohibits cell proliferation.[1] The introduction of the 6-methyl group on the scaffold is a strategic modification to probe structure-activity relationships (SAR), potentially enhancing potency or altering pharmacokinetic properties.

Conclusion

The unambiguous characterization of 2-imino-6-methyl-2H-chromene-3-carboxamide requires a synergistic application of modern analytical techniques. Through a combination of NMR, IR, and high-resolution mass spectrometry, its molecular formula and connectivity can be confidently established. Single-crystal X-ray diffraction provides definitive proof of its three-dimensional structure, while computational modeling offers deeper insight into its electronic properties. This comprehensive characterization provides the essential foundation of trustworthiness and scientific integrity required to advance this promising molecule through the drug discovery and development process.

References

  • Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][15]oxazines, and Chromeno[2,3-d]pyrimidines. Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][15]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]

  • Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2022). Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][15]oxazines, and Chromeno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Borah, M., Hussain, N., & Bhattacharjee, A. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. [Link]

  • Yousif, N. M., Fathy, U., & Yousif, M. N. M. (2021). Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Unknown Author. (n.d.). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Avicenna Journal of Pharmaceutical Research. [Link]

  • Odame, F., Madanhire, T., Harrison, J. J. E. K., Boadi, N. O., & Hosten, E. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. European Journal of Chemistry. [Link]

  • Borah, M., Hussain, N., & Bhattacharjee, A. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. National Center for Biotechnology Information. [Link]

  • Rathore, V., Jeong, E. H., & Park, S. W. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Imino-2H-chromene-3-carboxamide. PubChem. [Link]

  • Dyakonenko, V. V., Zhirnova, D. S., Knyazeva, E. A., Zadora, S. A., Chebanov, V. A., & Desenko, S. M. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • Ali, T. E., Hassanin, N. M., El-Shaaer, H. M., & Assiri, M. A. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

  • Ali, T. E. (2020). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]

  • Ali, T. E., Hassanin, N. M., El-Shaaer, H. M., & Assiri, M. A. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Ingenta Connect. [Link]

  • Dyakonenko, V. V., Zhirnova, D. S., Knyazeva, E. A., Zadora, S. A., Chebanov, V. A., & Desenko, S. M. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Semantic Scholar. [Link]

  • Ali, T. E., Assiri, M. A., El-Shaaer, H. M., & Hassanin, N. M. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate. [Link]

  • Dyakonenko, V. V., Zhirnova, D. S., Knyazeva, E. A., Zadora, S. A., Chebanov, V. A., & Desenko, S. M. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. [Link]

  • El-Gamel, N. E. A. (2015). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. ResearchGate. [Link]

  • Gomes, L. R., Low, J. N., Fonseca, A., Matos, M. J., & Borges, F. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • SpectraBase. (n.d.). 2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Merad, J., & Masson, G. (2022). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. [Link]

  • Wang, D., et al. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. [Link]

  • Adebayo, G. A., & Arise, R. O. (2020). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic... ResearchGate. [Link]

  • ResearchGate. (n.d.). Illustrate synthesis of 3-substituted-2-imino-2H-chromene-6-sulfonamide... ResearchGate. [Link]

  • Bekhit, A. A., Fahmy, S., Rostom, S. A. F., & Bekhit, A. E. A. (2018). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. Semantic Scholar. [Link]

  • Gomes, L. R., Low, J. N., Fonseca, A., Matos, M. J., & Borges, F. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. National Center for Biotechnology Information. [Link]

  • Shishkina, S. V., et al. (2021). Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. ACS Omega. [Link]

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The 2-Iminochromene Pharmacophore: Synthetic Architectures and Therapeutic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Coumarin Isostere

The 2-iminochromene scaffold (2-imino-2H-chromene) represents a pharmacologically privileged structure, functioning as a nitrogenous isostere of the classic coumarin (2-oxo-2H-chromene) ring. While coumarins rely on a lactone carbonyl for hydrogen bond acceptance, the 2-iminochromene introduces a donor/acceptor versatility via the C2-imine (=NH or =NR) moiety.

This substitution fundamentally alters the electronic landscape of the chromene core, enhancing affinity for targets requiring hydrogen bond donation—specifically tubulin isoforms and kinase ATP-binding pockets. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and validated therapeutic applications of this scaffold, with a specific focus on oncology and antimicrobial resistance.

Chemical Architecture & Synthesis

The primary challenge in working with 2-iminochromenes is their hydrolytic instability; they tend to revert to coumarins under acidic conditions. Therefore, synthesis requires basic or neutral conditions, typically utilizing the Knoevenagel condensation.

The Knoevenagel Strategy

The most robust route involves the condensation of substituted salicylaldehydes with active methylene nitriles (e.g., malononitrile or ethyl cyanoacetate).

Critical Mechanism Note: The reaction proceeds via an aldol-type condensation followed by an intramolecular Pinner-type cyclization. The resulting product often exists in a tautomeric equilibrium between the 2-imino-2H-chromene and the 2-amino-4H-chromene forms. Stabilization of the imino form usually requires substitution at the exocyclic nitrogen or specific electronic environments at C3.

Visualization: Synthetic Workflow

The following diagram outlines the standard synthetic pathway and the critical tautomeric branch point.

G Figure 1: Synthetic Pathway and Tautomeric Equilibrium of 2-Iminochromenes Start Salicylaldehyde (Substituted) Inter Intermediate: Arylidene Start->Inter Knoevenagel Reagent Active Methylene (Malononitrile/CN-CH2-COOEt) Reagent->Inter Catalyst Catalyst: Piperidine or DBU Catalyst->Inter Cyclization Intramolecular Cyclization (O-Attack) Inter->Cyclization ProductA 2-Imino-2H-chromene (Target Scaffold) Cyclization->ProductA Kinetic Product ProductB 2-Amino-4H-chromene (Tautomer) ProductA->ProductB Tautomerism

Caption: Figure 1 illustrates the Knoevenagel condensation route. Note the equilibrium between the 2-imino and 2-amino forms, which is solvent and substituent dependent.

Structure-Activity Relationship (SAR)

The therapeutic efficacy of 2-iminochromenes is dictated by three vectors: the C3-electron withdrawing group (EWG), the N-substitution at C2, and the substitution pattern on the benzene ring (Ring A).

SAR Matrix

The following table synthesizes data regarding the impact of specific substitutions on biological activity.

PositionSubstituentEffect on ActivityMechanism/Rationale
C-3 -CN (Cyano) Critical Essential for Michael acceptor reactivity; stabilizes the imino form via conjugation.
C-3 -COOEt (Ester)ModerateIncreases lipophilicity but reduces electron-withdrawing potency compared to -CN.
C-2 (N) =NH (Unsubstituted)HighActs as H-bond donor. Prone to hydrolysis.
C-2 (N) =N-Aryl / =N-OHVariable N-Aryl groups (e.g., 4-methoxyphenyl) enhance specificity for AKR1B10 targets [1].
Ring A 7-OH (Hydroxyl)High Critical for H-bonding in the colchicine binding site of tubulin.
Ring A 6-Br / 6-ClHighHalogens increase lipophilicity and fill hydrophobic pockets in the target protein.
Ring A 8-OMe (Methoxy)ModerateSteric bulk at C8 can hinder binding; often less active than C7 or C6 substitutions.

Therapeutic Validation: Oncology & Tubulin Targeting

The most validated application of 2-iminochromenes is in the disruption of microtubule dynamics. Unlike taxanes (stabilizers), 2-iminochromenes typically act as destabilizers , binding to the colchicine site of


-tubulin.
Mechanism of Action: Mitotic Catastrophe[1]
  • Binding: The scaffold occupies the colchicine binding pocket at the

    
    -
    
    
    
    tubulin interface.
  • Inhibition: It prevents the polymerization of tubulin dimers into microtubules.

  • Arrest: The cell fails to form a mitotic spindle, triggering G2/M phase arrest.

  • Death: Prolonged arrest activates BAX/Bcl-2 pathways, leading to apoptosis (mitotic catastrophe).

Visualization: Signaling Pathway

G Figure 2: Mechanism of Tubulin Destabilization and Apoptotic Induction Drug 2-Iminochromene Derivative Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Check Spindle Assembly Checkpoint (SAC) Effect1->Check Triggers Arrest G2/M Phase Arrest Check->Arrest Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Outcome Apoptosis (Mitotic Catastrophe) Signal->Outcome

Caption: Figure 2 details the cascade from tubulin binding to apoptotic cell death.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of 2-Imino-2H-chromene-3-carbonitrile

Rationale: This protocol uses a catalytic amount of piperidine. The choice of ethanol ensures that the product precipitates out, driving the equilibrium forward (Le Chatelier's principle).

Reagents:

  • Substituted Salicylaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (Catalytic, 3-5 drops)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the salicylaldehyde and malononitrile in ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature, then to 4°C. The precipitate (often yellow/orange) will form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Characterization: Confirm the imino peak in IR (approx. 3300 cm⁻¹) and the absence of the aldehyde proton in ¹H-NMR.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: This assay quantifies the direct effect of the ligand on tubulin assembly, distinguishing it from general cytotoxicity.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source)

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Keep tubulin on ice. Add the test compound (at 5–10 µM) to the wells of a 96-well plate (pre-warmed to 37°C).

  • Initiation: Add the cold tubulin solution to the warm plate to initiate polymerization.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic plate reader.

    • Validation: Include a Positive Control (Colchicine, 5 µM) and a Negative Control (DMSO only).

  • Analysis: Plot Absorbance vs. Time.

    • Result: A reduction in the Vmax (slope) and final plateau height compared to the negative control indicates polymerization inhibition.

References

  • Endo, S., et al. (2013). Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorganic & Medicinal Chemistry.

  • Kouznetsov, V. V., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI.

  • Kemnmni, G., et al. (2024).[2] In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. Nano Bio Letters.

  • Ying, A. G., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.

  • Mishra, C., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism.[3] Cancers (Basel).

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Methodological & Application

Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 2-imino-6-methyl-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Chromene Scaffold

The chromene (or benzopyran) scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4] The 2-imino-2H-chromene core, in particular, has emerged as a promising pharmacophore in the design of novel therapeutic agents, with various derivatives demonstrating significant cytotoxic effects against human cancer cell lines.[5][6]

The compound of interest, 2-imino-6-methyl-2H-chromene-3-carboxamide, belongs to this promising class of molecules. As with any novel compound intended for therapeutic development, a foundational step is the rigorous evaluation of its cytotoxic profile. This application note provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound, and others like it, using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the causality behind experimental choices, provide a self-validating protocol, and discuss the interpretation of results in the context of early-stage drug discovery.

Principle of the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] The core principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases in viable, metabolically active cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.[7]

Why Choose the MTT Assay?

  • Reliability and Reproducibility: It is a well-established and validated method for cytotoxicity screening.

  • High-Throughput Capability: The 96-well plate format makes it suitable for screening multiple concentrations and compounds simultaneously.

  • Sensitivity: It can detect a wide range of cell numbers and cytotoxic responses.

Materials and Reagents

Proper preparation and quality of materials are critical for reproducible and reliable results.

Category Item Specifications & Notes
Cell Lines Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT-116)Select cell lines relevant to the intended therapeutic target. Ensure they are in the logarithmic growth phase and free of contamination.[8][9][10]
Normal Cell Line (e.g., hTERT Fibroblasts)A non-cancerous cell line should be included to assess selective cytotoxicity.[8]
Reagents 2-imino-6-methyl-2H-chromene-3-carboxamideThe test compound. Purity should be >95%. Prepare a high-concentration stock solution in sterile DMSO.
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile. Used to dissolve the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[11]
Cell Culture Medium (e.g., DMEM, RPMI-1640)Specific to the chosen cell lines. Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Trypsin-EDTAFor detaching adherent cells.
Phosphate Buffered Saline (PBS)pH 7.4, sterile.
Doxorubicin or CisplatinPositive control for cytotoxicity.
Equipment & Consumables 96-well flat-bottom cell culture platesSterile, tissue-culture treated.
Humidified CO₂ Incubator37°C, 5% CO₂.
Microplate ReaderCapable of reading absorbance at ~570 nm.
Laminar Flow Hood / Biosafety CabinetClass II, for sterile cell culture work.
Hemocytometer or Automated Cell CounterFor accurate cell counting.
Multichannel Pipettes & Sterile TipsFor efficient and accurate liquid handling.

Experimental Workflow & Protocols

The following workflow provides a logical progression from cell preparation to data analysis. A self-validating system is ensured by the inclusion of multiple controls.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay & Data Acquisition A 1. Harvest & Count Cells B 2. Adjust to Seeding Density (e.g., 5,000-10,000 cells/well) A->B C 3. Seed 100 µL into 96-well Plate B->C D 4. Incubate Overnight (24h) C->D F 6. Remove Old Media D->F E 5. Prepare Serial Dilutions of Test Compound & Controls G 7. Add 100 µL of Fresh Media Containing Compound/Controls E->G F->G H 8. Incubate for 48h or 72h G->H I 9. Add 10 µL of MTT Solution (5 mg/mL) to each well H->I J 10. Incubate for 4 hours I->J K 11. Aspirate Media + MTT J->K L 12. Add 150 µL DMSO to Solubilize Formazan Crystals K->L M 13. Read Absorbance at 570 nm L->M N Calculate % Viability & IC50 Value M->N Data Analysis G Compound 2-Imino-6-methyl-2H- chromene-3-carboxamide Mito Mitochondrial Stress Compound->Mito Induces BaxBak Activation of Bax/Bak Mito->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits

Caption: Hypothetical intrinsic apoptosis pathway induced by a small molecule.

Conclusion

This application note provides a robust and detailed protocol for the initial in vitro cytotoxic evaluation of 2-imino-6-methyl-2H-chromene-3-carboxamide. By adhering to this guide, researchers can generate reliable and reproducible IC₅₀ data, which is a critical first step in the preclinical assessment of this and other novel chemical entities. The successful determination of potent and selective cytotoxicity provides a strong rationale for further mechanistic studies and progression in the drug development pipeline.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Vertex AI Search.
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  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. (n.d.). PubMed.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
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  • Chromenes as Anticancer Agents. (2023, August 15). Bentham Science Publishers.
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Application Notes & Protocols: Preclinical Evaluation of 2-imino-6-methyl-2H-chromene-3-carboxamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on the preclinical experimental setup for evaluating the efficacy of the novel compound, 2-imino-6-methyl-2H-chromene-3-carboxamide. The protocols outlined herein are designed to systematically assess its potential as an anticancer therapeutic, progressing from initial in vitro cytotoxicity screening to mechanistic elucidation and culminating in a foundational in vivo xenograft efficacy study. The experimental design emphasizes scientific integrity, reproducibility, and a logical, milestone-driven progression.

Scientific Rationale & Background

The chromene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6]. Specifically, 2-imino-2H-chromene-3-carboxamide derivatives have recently emerged as a promising class of cytotoxic agents against various human cancer cell lines[7][8][9]. These compounds are hypothesized to exert their anticancer effects through mechanisms such as the inhibition of aldo-keto reductase (AKR1B10), an enzyme upregulated in several carcinomas, or by inducing apoptosis and cell cycle arrest[7][10].

The specific compound, 2-imino-6-methyl-2H-chromene-3-carboxamide, has been selected for evaluation based on this promising background. The following protocols are designed to rigorously test the hypothesis that this compound possesses significant anticancer efficacy, warranting further development. The overall experimental strategy follows a standard preclinical drug discovery pipeline.[11][12][13]

Overall Experimental Workflow

The evaluation is structured in a phased approach. Initial in vitro assays will determine the compound's cytotoxic potential and establish a preliminary mechanism of action. Positive results from this phase are a prerequisite for advancing to the more resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Evaluation A Compound Solubilization & Stock Preparation B Cell Line Selection (e.g., MCF-7, A549, HCT-116) A->B I Animal Model Selection (Immunodeficient Mice) C MTT Cytotoxicity Assay (Determine IC50) B->C J Maximum Tolerated Dose (MTD) Pilot Study D Go/No-Go Decision 1 (Potency & Selectivity) C->D K Go/No-Go Decision 2 (Safety & Tolerability) E Mechanism of Action Assays D->E Proceed if IC50 < 10 µM D->J Proceed L Tumor Xenograft Efficacy Study F Annexin V / PI Staining (Apoptosis) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blot (e.g., PARP, Caspase-3) E->H M Endpoint Analysis (Tumor Growth Inhibition) J->K K->L L->M

Caption: High-level workflow for efficacy evaluation.

Phase 1: In Vitro Efficacy & Mechanism of Action

Objective

To determine the concentration-dependent cytotoxicity of 2-imino-6-methyl-2H-chromene-3-carboxamide against a panel of human cancer cell lines and to elucidate the primary mechanism of cell death.

Materials & Reagents
  • 2-imino-6-methyl-2H-chromene-3-carboxamide (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[14]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[15]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[16][17]

  • Propidium Iodide (PI) and RNase A for cell cycle analysis[18][19][20]

  • Antibodies for Western Blotting (e.g., anti-PARP, anti-Caspase-3, anti-β-actin)

Protocol 1: MTT Cytotoxicity Assay

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[15][21] It is a robust initial screening method to determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15][21][22] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[15][23]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterExample ValueDescription
Cell Line MCF-7Human breast adenocarcinoma
Seeding Density 8,000 cells/wellOptimized for logarithmic growth over 72h
Treatment Duration 72 hoursAllows for multiple cell cycles to be affected
IC50 (MCF-7) 5.2 µMConcentration for 50% inhibition of viability
IC50 (A549) 8.9 µMConcentration for 50% inhibition of viability
IC50 (HCT-116) 3.1 µMConcentration for 50% inhibition of viability
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1x and 2x its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 100 µL of 1X Binding Buffer.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Cell Cycle Analysis

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[18] Accumulation of cells in a specific phase suggests the compound may be interfering with cell cycle progression.

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation: Harvest cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[18][20][25] Incubate for at least 30 minutes on ice.

  • Staining: Pellet the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[18][20] RNase A is crucial to prevent staining of double-stranded RNA.[19][20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will generate a histogram showing peaks for G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

G A 2-imino-6-methyl-2H- chromene-3-carboxamide B Mitochondrial Stress / Upstream Signaling A->B Induces C Initiator Caspases (e.g., Caspase-9) B->C Activates D Executioner Caspases (e.g., Caspase-3) C->D Activates E PARP Cleavage D->E Cleaves F DNA Fragmentation & Apoptotic Body Formation D->F Leads to G Apoptosis F->G

Caption: Hypothetical apoptotic pathway induced by the compound.

Phase 2: In Vivo Preclinical Evaluation

Objective

To assess the preliminary safety, tolerability, and in vivo antitumor efficacy of 2-imino-6-methyl-2H-chromene-3-carboxamide using a human tumor xenograft model.[26][27][28]

Protocol 4: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[11][29][30] This is a critical prerequisite for designing the main efficacy study.[31][32]

  • Animal Model: Use healthy immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

  • Dose Escalation: Administer the compound to small groups of mice (n=3 per group) via the intended clinical route (e.g., intraperitoneal or oral gavage). Start with a low dose and escalate in subsequent groups.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur). Record body weights daily for 7-14 days.[11]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity. This dose (or fractions thereof) will be used in the subsequent efficacy study.

Protocol 5: Subcutaneous Xenograft Efficacy Study

This model involves implanting human cancer cells under the skin of immunodeficient mice to form a solid tumor.[27][28][33] It is the most common model for evaluating the in vivo activity of anticancer agents.[28][34]

  • Tumor Inoculation: Subcutaneously inject 1-5 million cells (e.g., HCT-116, the most sensitive line from in vitro tests) mixed with Matrigel into the flank of immunodeficient mice.[33]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

    • Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)

    • Group 2: Test Compound at MTD

    • Group 3: Test Compound at MTD/2

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Treatment: Administer the treatments according to a defined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor body weights as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize animals, excise the tumors, and record their final weights.

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume/weight between treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

GroupTreatmentDosing ScheduleMean Final Tumor Volume (mm³)% TGI
1VehicleDaily, PO1650 ± 2100% (Control)
2Test Compound (MTD)Daily, PO580 ± 9565%
3Test Compound (MTD/2)Daily, PO990 ± 15040%
4Positive ControlQ3D, IV450 ± 8073%

Conclusion

This application note provides a systematic and robust framework for the initial preclinical evaluation of 2-imino-6-methyl-2H-chromene-3-carboxamide. The phased approach ensures that resources for in vivo studies are only committed after compelling in vitro activity has been demonstrated. The data generated from these protocols will provide a strong foundation for go/no-go decisions and guide the future development of this promising compound as a potential anticancer therapeutic. It is imperative that all animal studies are conducted in accordance with institutional guidelines and with ethical oversight.[30]

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Eldehna, W. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • PubMed. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 .... [Link]

  • El-Sayed, N., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • IONTAS. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

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  • Bentham Science. Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Iminochromene-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-iminochromene-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and streamline your purification processes.

The synthesis of the 2-imino-2H-chromene core is most commonly achieved via a base-catalyzed Knoevenagel condensation of a substituted salicylaldehyde with an N-substituted-2-cyanoacetamide.[1][2] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact its outcome. This guide explains the causality behind experimental choices to empower you with the knowledge to overcome common challenges.

Core Reaction Pathway: An Overview

The reaction proceeds through a sequence of steps: base-catalyzed deprotonation of the α-carbon of the cyanoacetamide, Knoevenagel condensation with the salicylaldehyde, and subsequent intramolecular cyclization. Understanding this pathway is critical for effective troubleshooting.

Reaction_Mechanism Reagents Salicylaldehyde + N-R-Cyanoacetamide Carbanion Cyanoacetamide Carbanion Intermediate Knoevenagel Adduct (Styryl Intermediate) Reagents->Intermediate Condensation Base Base (e.g., Piperidine) Base->Carbanion Deprotonation Cyclization Intramolecular Michael Addition Intermediate->Cyclization Cyclization Product 2-Iminochromene-3-carboxamide Cyclization->Product

Caption: General mechanism for 2-iminochromene synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction has a very low yield or is not working at all. What are the most likely causes?

Answer: A low or zero yield is the most common issue and can stem from several factors. Systematically investigate the following possibilities:

  • 1. Reagent Quality and Stoichiometry:

    • Salicylaldehyde Purity: Salicylaldehydes can oxidize over time to salicylic acid. The presence of this acidic impurity can neutralize your basic catalyst, halting the reaction. Verify the purity of your aldehyde by TLC or NMR. If it's old, consider purifying it by distillation or chromatography.

    • Cyanoacetamide Reactivity: Ensure your N-substituted-2-cyanoacetamide is pure and dry. The acidity of the α-protons is crucial for the initial deprotonation step.

    • Stoichiometry: While a 1:1 molar ratio of reactants is typical, a slight excess (1.1 equivalents) of the cyanoacetamide can sometimes improve yields by pushing the equilibrium towards the product.

  • 2. Catalyst Choice and Concentration:

    • Inappropriate Base: The choice of base is critical. A weak organic base like piperidine or triethylamine (TEA) is often ideal.[2][3] These bases are strong enough to deprotonate the active methylene group of the cyanoacetamide but mild enough to avoid promoting side reactions.

    • Insufficient Catalyst: Typically, a catalytic amount (5-10 mol%) is used. If the reaction is sluggish, you can try increasing the amount to 20 mol%. However, using a stoichiometric amount of a weak base can sometimes be beneficial.

    • Strong Bases: Avoid strong inorganic bases like NaOH or KOH in excess, as they can promote hydrolysis of the product imine to the corresponding 2-oxo-chromene (coumarin) and may also catalyze undesired side reactions of the salicylaldehyde.

  • 3. Solvent and Temperature Conditions:

    • Solvent Choice: Ethanol is the most commonly used solvent as it effectively dissolves the reactants and intermediates. Absolute ethanol is preferred to minimize water content. Other polar protic solvents can also be effective.

    • Reaction Temperature: Many preparations proceed well at room temperature or with gentle heating (reflux in ethanol).[1] If your reaction is slow at room temperature, gradually increase the heat. However, excessive heat can lead to byproduct formation.

Question 2: My final product is a mixture that is difficult to purify. I suspect I am forming byproducts. What are they and how can I avoid them?

Answer: The primary byproduct of concern is the corresponding 2-oxo-2H-chromene-3-carboxamide (coumarin derivative) . The imine moiety of your target compound is susceptible to hydrolysis.

  • Cause of Hydrolysis: The presence of water, especially under acidic or prolonged basic conditions at elevated temperatures, can lead to the hydrolysis of the C=N bond, replacing it with a C=O bond.

  • Strategies for Prevention:

    • Use Anhydrous Solvents: Employ absolute ethanol or ensure your solvent is thoroughly dried.

    • Control Reaction Time: Monitor the reaction by TLC. Once the starting materials are consumed, proceed with the workup. Prolonged reaction times, especially with heating, increase the risk of hydrolysis.

    • Neutral Workup: During workup, avoid strongly acidic conditions. If you need to neutralize a basic catalyst, use a mild acid like dilute acetic acid.

    • Confirmation: The formation of the coumarin can be confirmed by IR spectroscopy (a strong C=O stretch around 1700-1730 cm⁻¹) and the disappearance of the imine C=N stretch (around 1640-1670 cm⁻¹).

Another potential issue is the formation of dimeric or Michael addition products, especially if using reactants with multiple reactive sites.[4][5] Careful control of stoichiometry and reaction conditions is key to minimizing these.

Question 3: The reaction starts but then seems to stall before completion. What should I do?

Answer: A stalling reaction often points to issues with solubility or catalyst deactivation.

  • Solubility: As the product forms, it may precipitate from the reaction mixture, especially if it is highly crystalline. This can coat the surface of the remaining reactants, preventing them from interacting.

    • Solution: Try a solvent system in which the product has slightly higher solubility, or increase the reaction volume. Gentle heating with vigorous stirring can also help.

  • Catalyst Deactivation: If your starting salicylaldehyde is contaminated with acidic impurities (see Question 1), it will progressively neutralize the basic catalyst.

    • Solution: Add a second small portion of the catalyst midway through the reaction to see if it restarts. However, the best solution is to use pure starting materials.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Problem: Low/No Yield CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentsOK Reagents are Pure & Correct CheckReagents->ReagentsOK PurifyReagents Action: Purify/Replace Starting Materials ReagentsOK->PurifyReagents No CheckCatalyst 2. Evaluate Catalyst System ReagentsOK->CheckCatalyst Yes PurifyReagents->CheckReagents CatalystOK Catalyst is Appropriate CheckCatalyst->CatalystOK ChangeCatalyst Action: Switch to Piperidine/TEA. Adjust concentration. CatalystOK->ChangeCatalyst No CheckConditions 3. Optimize Conditions (Solvent & Temp) CatalystOK->CheckConditions Yes ChangeCatalyst->CheckCatalyst ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK ChangeConditions Action: Use Anhydrous Ethanol. Apply gentle heating. ConditionsOK->ChangeConditions No Success Success: Improved Yield ConditionsOK->Success Yes ChangeConditions->CheckConditions

Sources

Technical Support Center: Ensuring Reproducibility in 2-Imino-6-methyl-2H-chromene-3-carboxamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-imino-6-methyl-2H-chromene-3-carboxamide. This guide is designed to address the common challenges of poor reproducibility in experiments involving this compound, providing in-depth troubleshooting advice and detailed protocols to ensure consistent and reliable results.

Introduction: The Challenge of Reproducibility

2-Imino-6-methyl-2H-chromene-3-carboxamide and its derivatives are promising scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer properties.[1][2] However, the synthesis and handling of these iminocoumarin compounds can be susceptible to variability, leading to frustratingly poor reproducibility. This guide provides a systematic approach to identifying and resolving the root causes of such issues, empowering you to achieve consistent outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 2-imino-6-methyl-2H-chromene-3-carboxamide is consistently low. What are the most likely causes?

A1: Low yields are a common issue and can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: The Knoevenagel condensation is sensitive to temperature, reaction time, and catalyst choice.

  • Purity of Reactants: Impurities in your 5-methyl-salicylaldehyde or 2-cyanoacetamide can lead to unwanted side reactions.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in incomplete conversion.

  • Product Decomposition: The imino-chromene product may be unstable under the reaction or workup conditions.[3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The most common impurities are likely unreacted starting materials, dimeric side products, or the hydrolyzed 2-oxo-chromene derivative.[4] The formation of these byproducts is often influenced by the reaction conditions and the purity of your reagents.

Q3: My purified compound seems to degrade over time, affecting my biological assay results. How can I improve its stability?

A3: Iminocoumarins can be sensitive to hydrolysis, light, and temperature. Proper storage is crucial for maintaining compound integrity. It is recommended to store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by experimental stage.

Part 1: The Synthetic Pathway - Knoevenagel Condensation

The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide typically proceeds via a Knoevenagel condensation of 5-methyl-salicylaldehyde with 2-cyanoacetamide.[3][6] Understanding the mechanism and potential pitfalls is key to troubleshooting.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 5-methyl-salicylaldehyde 5-methyl-salicylaldehyde Aldol Adduct Aldol Adduct 5-methyl-salicylaldehyde->Aldol Adduct Nucleophilic Attack by Enolate 2-cyanoacetamide 2-cyanoacetamide Enolate Enolate 2-cyanoacetamide->Enolate Deprotonation by Base Base (e.g., Piperidine, Triethylamine) Base (e.g., Piperidine, Triethylamine) Enolate->Aldol Adduct Unsaturated Intermediate Unsaturated Intermediate Aldol Adduct->Unsaturated Intermediate Dehydration 2-imino-6-methyl-2H-chromene-3-carboxamide 2-imino-6-methyl-2H-chromene-3-carboxamide Unsaturated Intermediate->2-imino-6-methyl-2H-chromene-3-carboxamide Intramolecular Cyclization

Caption: Synthetic pathway for 2-imino-6-methyl-2H-chromene-3-carboxamide.

Potential Cause Explanation Troubleshooting Steps
Impure Starting Materials Impurities in 5-methyl-salicylaldehyde (e.g., the corresponding carboxylic acid) or 2-cyanoacetamide can inhibit the reaction or lead to side products.- Verify Purity: Confirm the purity of your starting materials by NMR or melting point analysis. - Purify if Necessary: Recrystallize or distill starting materials if impurities are detected.
Incorrect Catalyst/Base The choice and concentration of the base are critical. A weak base like piperidine or triethylamine is typically used to avoid self-condensation of the aldehyde.[7][8]- Optimize Catalyst: If using a standard amine base, ensure it is fresh. Consider screening other weak bases. - Control Stoichiometry: Use a catalytic amount of the base (typically 0.1-0.2 equivalents).
Suboptimal Temperature The reaction temperature affects the rate of both the desired reaction and potential side reactions.- Temperature Screening: Perform small-scale reactions at different temperatures (e.g., room temperature, 50°C, reflux) to find the optimal condition.
Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of side products or degradation of the desired product.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction once the starting material is consumed.

The Knoevenagel condensation can be accompanied by the formation of several side products, which can complicate purification and reduce the yield of the desired compound.

G Desired Reaction 5-methyl-salicylaldehyde + 2-cyanoacetamide Desired Product 2-imino-6-methyl-2H-chromene-3-carboxamide Desired Reaction->Desired Product Knoevenagel Condensation Side Reaction 1 Dimerization Desired Product->Side Reaction 1 Side Reaction 2 Hydrolysis Desired Product->Side Reaction 2 Presence of Water Side Reaction 3 Retro-Michael Reaction Desired Product->Side Reaction 3 Reversible Reaction Side Product 1 Dimeric Adduct Side Reaction 1->Side Product 1 Side Product 2 2-oxo-6-methyl-2H-chromene-3-carboxamide Side Reaction 2->Side Product 2 Side Product 3 Starting Material Regeneration Side Reaction 3->Side Product 3

Caption: Potential side reactions in the synthesis.

Side Product Formation Mechanism Prevention and Mitigation
Dimeric Adducts The initial Knoevenagel product can act as a Michael acceptor, reacting with another molecule of the enolate.[4]- Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and cyanoacetamide. - Monitor Reaction Time: Avoid unnecessarily long reaction times.
2-oxo-6-methyl-2H-chromene-3-carboxamide (Hydrolyzed Product) The imino group is susceptible to hydrolysis to a carbonyl group, especially in the presence of water and acid or base.[2]- Use Anhydrous Solvents: Ensure your reaction solvent is dry. - Neutral Workup: Perform the workup under neutral or slightly basic conditions. Avoid strong acids.
Retro-Michael Reaction Products The intramolecular cyclization can be reversible, leading to the regeneration of starting materials or intermediates.[4]- Optimize Temperature: Lowering the reaction temperature can sometimes favor the forward reaction.
Part 2: Purification and Isolation

Achieving high purity is essential for obtaining reproducible data in subsequent biological assays.

Potential Cause Explanation Troubleshooting Steps
Co-eluting Impurities Side products with similar polarity to the desired compound can be difficult to separate by column chromatography.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Recrystallization: This is often a highly effective method for purifying the final product. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.[1]
Product Precipitation During Workup The product may precipitate out of the reaction mixture upon cooling or during the workup, trapping impurities.- Controlled Precipitation: If precipitation occurs, try to cool the mixture slowly to encourage the formation of larger, purer crystals. - Wash Thoroughly: Wash the crude solid with a solvent in which the impurities are soluble but the product is not.
Part 3: Characterization and Verification

Accurate characterization is the cornerstone of reproducible science.

Potential Cause Explanation Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can lead to extra peaks in NMR spectra or shifts in IR absorptions.- Repurify the Sample: If unexpected signals are observed, repurify the compound using the methods described in Part 2. - Compare with Literature: Compare your spectral data with reported data for similar compounds.[9][10]
Tautomerism Iminocoumarins can exist as tautomers, which can lead to complex NMR spectra.- 2D NMR: Perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in the complete assignment of all signals.[4]
Poor Solubility in NMR Solvent If the compound is not fully dissolved, it can lead to broad peaks and poor resolution in the NMR spectrum.- Test Different Solvents: Try different deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to find one in which your compound is sufficiently soluble.

Expected Spectroscopic Data for 2-imino-6-methyl-2H-chromene-3-carboxamide:

  • ¹H NMR (DMSO-d6): Expect signals for the aromatic protons (in the range of δ 7.0-8.0 ppm), a singlet for the C4-H proton (around δ 8.5 ppm), signals for the amide and imine protons (which may be broad and exchangeable with D₂O), and a singlet for the methyl group protons (around δ 2.3 ppm).[9]

  • ¹³C NMR (DMSO-d6): Expect signals for the aromatic carbons, the imino carbon (C2), the amide carbonyl carbon, the C3 and C4 carbons, and the methyl carbon.[9][10]

  • IR (KBr): Look for characteristic absorption bands for N-H stretching (amine and imine), C=O stretching (amide), C=N stretching (imine), and aromatic C-H and C=C stretching.[3]

Part 4: Compound Stability and Storage

The stability of your compound is critical for the reproducibility of biological data.

Potential Cause Explanation Best Practices for Storage
Hydrolysis The imino group is susceptible to hydrolysis, especially in the presence of moisture.- Store in a Dry Environment: Use a desiccator for short-term storage and seal containers tightly. For long-term storage, consider storing under an inert atmosphere.
Photodegradation Many organic compounds are sensitive to light.- Protect from Light: Store samples in amber vials or wrap vials in aluminum foil.
Thermal Decomposition Elevated temperatures can accelerate degradation.- Store at Low Temperatures: For long-term storage, keep the compound in a freezer (-20°C or -80°C).[11]
Oxidation The compound may be sensitive to oxidation by atmospheric oxygen.- Inert Atmosphere: For long-term storage of highly pure samples, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for your specific laboratory conditions.

Synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-salicylaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and absolute ethanol (to make a 0.5 M solution with respect to the aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate).

    • Alternatively, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Conclusion

Achieving reproducibility in the synthesis and use of 2-imino-6-methyl-2H-chromene-3-carboxamide is a multifactorial challenge that requires careful attention to detail at every stage of the experimental process. By understanding the underlying chemistry, meticulously controlling reaction parameters, and implementing robust purification and characterization procedures, researchers can overcome these hurdles and generate reliable and consistent data. This guide provides a framework for troubleshooting and optimizing your experiments, ultimately contributing to the advancement of research in this exciting field.

References

  • Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl.
  • REACTION OF 2-IMINO-2H-CHROMENE-3-CARBOXAMIDE WITH PHOSPHORUS HALIDES: SYNTHESIS OF SOME NOVEL CHROMENO. HETEROCYCLES, Vol. 98, No. 5, 2019. [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]

  • Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. RSC Advances. [Link]

  • A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene- 3-carbonitrile Derivatives. Semantic Scholar. [Link]

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information.
  • recyclization of 2-iminocoumarins using nucleophilic reagents. 6*. reaction of 2-iminocoumarin-3-carboxamides with 2-aminobenzophenones.
  • COUMARIN FOR SYNTHESIS MSDS CAS-No.: 91-64-5 MSDS. Loba Chemie. [Link]

  • 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. [Link]

  • Absence of some signals on 1H and 13C spectra of polyaromatic carboximidate.
  • Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • 2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica. [Link]

  • Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold.
  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET).
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. [Link]

  • Effects of storage conditions on furocoumarin levels in intact, chopped, or homogenized parsnips. PubMed. [Link]

  • Molecular-Level Release of Coumarin-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels. MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. PMC. [Link]

  • Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. ACS Omega. [Link]

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Validation & Comparative

A Comparative Guide to the Cytotoxic Profile of 2-imino-6-methyl-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of novel anticancer agents is driven by the need to overcome the limitations of current chemotherapeutics, including toxicity and drug resistance. The chromene scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of a specific iminochromene derivative, 2-imino-6-methyl-2H-chromene-3-carboxamide, and its analogs, benchmarking their cytotoxic performance against established agents like Doxorubicin and Cisplatin. We delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide a robust, field-proven protocol for assessing cytotoxicity, empowering researchers to contextualize the potential of this promising class of molecules.

Introduction: The Quest for Selective and Potent Cytotoxic Agents

Cancer remains a formidable global health challenge, necessitating the continuous development of more effective and less toxic therapeutic strategies. Chemotherapy, a cornerstone of cancer treatment, often relies on cytotoxic agents that, while effective at killing rapidly dividing cancer cells, also impact healthy proliferating cells, leading to significant side effects.[1][2] Furthermore, the evolution of drug resistance mechanisms in tumor cells can render standard therapies ineffective.[3]

This landscape fuels the exploration of novel chemical scaffolds that may offer improved efficacy and better safety profiles. Heterocyclic compounds are particularly prominent in this search, and among them, the chromene (or benzopyran) nucleus is a recurring motif in molecules with potent biological activities, including anticancer properties.[4][5] This guide focuses on a specific class of these compounds—2-imino-2H-chromene-3-carboxamides—to evaluate their standing as potential next-generation cytotoxic agents.

Mechanism of Action: Beyond DNA Damage

Established cytotoxic agents like Doxorubicin and Cisplatin primarily exert their effects through direct interaction with DNA.[][7]

  • Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting the progression of topoisomerase II and preventing the resealing of the DNA double helix, which ultimately halts replication.[1][] It is also known to generate cytotoxic free radicals.[8]

  • Cisplatin acts by forming covalent DNA adducts, creating cross-links that distort the DNA structure, block replication, and trigger apoptosis (programmed cell death).[3][7][9]

In contrast, many novel chromene derivatives appear to operate through different, potentially more targeted mechanisms.

The Iminochromene Scaffold: A Focus on Novel Targets

Several studies suggest that iminochromene derivatives do not primarily act as DNA-damaging agents. Instead, they have been shown to target key cellular enzymes and pathways that are dysregulated in cancer.

  • Aldo-Keto Reductase (AKR1B10) Inhibition: One promising mechanism for 2-imino-2H-chromene derivatives is the inhibition of the human aldo-keto reductase isoform AKR1B10.[10] This enzyme is upregulated in several cancers, including hepatocellular and breast carcinomas, and is implicated in cell proliferation and differentiation.[10] By inhibiting AKR1B10, these compounds can disrupt these processes, leading to a cytotoxic effect. Molecular docking studies suggest that the iminochromene ring forms critical interactions within the enzyme's active site.[10][11]

  • Tubulin Polymerization Inhibition: Other related chromene derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13] Microtubules, formed from tubulin polymers, are essential for cell division, and agents that disrupt their dynamics are among the most successful anticancer drugs (e.g., Paclitaxel). Docking studies have shown that some chromene compounds bind to the colchicine-binding site on tubulin, destabilizing the microtubule structure.[12][13]

This shift in mechanism from broad DNA damage to more specific enzymatic or protein inhibition holds the potential for greater selectivity and a reduced side-effect profile.

Mechanism_of_Action_Comparison Comparative Mechanisms of Cytotoxic Agents cluster_0 Established Agents cluster_1 Iminochromene Derivatives cluster_2 Cellular Targets & Outcomes Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits Cisplatin Cisplatin DNA DNA Cisplatin->DNA Cross-links Iminochromene 2-imino-6-methyl- 2H-chromene-3-carboxamide & Analogs AKR1B10 AKR1B10 Enzyme Iminochromene->AKR1B10 Inhibits Tubulin Tubulin Polymerization Iminochromene->Tubulin Inhibits (some derivatives) Apoptosis Apoptosis DNA->Apoptosis Damage leads to TopoisomeraseII->DNA Acts on AKR1B10->Apoptosis Inhibition leads to Tubulin->Apoptosis Disruption leads to

Caption: Comparative mechanisms of established vs. investigational cytotoxic agents.

Comparative Cytotoxicity Data

The efficacy of a cytotoxic agent is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes published IC50 values for various 2-imino-2H-chromene-3-carboxamide derivatives against common cancer cell lines, benchmarked against Doxorubicin and Cisplatin.

Note: It is critical to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method).[14] The data below is compiled from multiple sources to provide a representative comparison.

Compound/AgentCell LineIC50 (µM)Incubation Time (h)Source
Iminochromene Derivatives
2-imino-2H-chromene-3-carboxamide derivative (Compound 5) MCF-7 (Breast)~11.5Not Specified[15][16]
2-imino-2H-chromene-3-carboxamide derivative (Compound 4) MCF-7 (Breast)Not Specified (Potent)Not Specified[17]
2-imino-2H-chromene-3(N-aryl)carboxamide (Compound VIa) A-549 (Lung)0.9Not Specified[18]
MCF-7 (Breast)8.5Not Specified[18]
Caco-2 (Colorectal)9.9Not Specified[18]
2-imino-2H-chromene-3-carboxylic acid derivativeMCF-7 (Breast)14.7Not Specified[10]
Standard Agents
DoxorubicinMCF-7 (Breast)0.46 - 2.524[19][20]
HepG2 (Liver)11.1 - 12.224[20][21]
CisplatinMCF-7 (Breast)~18.324[19]
HepG2 (Liver)~20.972[14]
Value converted from µg/mL to µM assuming an estimated molecular weight of ~430 g/mol for the specified derivative.

From the data, it is evident that certain synthesized iminochromene derivatives exhibit potent cytotoxic activity, with some compounds showing single-digit micromolar or even sub-micromolar IC50 values, rivaling or exceeding the potency of standard drugs like Cisplatin in specific cell lines.[18] For instance, compound VIa demonstrated an impressive IC50 of 0.9 µM against the A-549 lung cancer cell line.[18] While many derivatives show less potency than Doxorubicin, their different mechanism of action could be advantageous in cases of Doxorubicin-resistant tumors.[15][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure reproducible and reliable data, a standardized protocol for assessing cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[22][23]

Causality of Experimental Choices:

  • Principle: The assay's foundation lies in the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells.[22] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this step.[23]

  • Wavelength Selection: The solubilized formazan solution has a maximum absorbance around 570 nm.[23] A reference wavelength (e.g., 630 nm) is often used to subtract background absorbance from fingerprints or cell debris, increasing accuracy.

Step-by-Step MTT Assay Protocol

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start step1 1. Cell Seeding Seed cells in a 96-well plate. (e.g., 5,000-10,000 cells/well) start->step1 step2 2. Incubation (Adhesion) Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere. step1->step2 step3 3. Compound Treatment Add serial dilutions of test compounds (e.g., 0.1 to 100 µM). Include vehicle (DMSO) and untreated controls. step2->step3 step4 4. Incubation (Exposure) Incubate for 24, 48, or 72 hours. step3->step4 step5 5. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. step4->step5 step6 6. Formazan Solubilization Carefully remove media. Add DMSO to each well to dissolve purple crystals. step5->step6 step7 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. step6->step7 step8 8. Data Analysis Calculate % viability vs. control. Plot dose-response curve and determine IC50 value. step7->step8 end_node End step8->end_node

Caption: Standardized workflow for determining IC50 values using the MTT assay.

  • Cell Seeding: Plate cells (e.g., MCF-7, A-549) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[24]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for another 2-4 hours.[25] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Discussion and Future Perspectives

The evidence suggests that 2-imino-6-methyl-2H-chromene-3-carboxamide and its related analogs represent a promising class of cytotoxic agents. Their primary advantages may lie in their novel mechanisms of action, such as the inhibition of AKR1B10 or tubulin, which could be effective against tumors resistant to traditional DNA-damaging agents.[10][13] Several synthesized derivatives have demonstrated high potency, with IC50 values in the low micromolar to nanomolar range, making them viable candidates for further development.[18]

However, the field is still nascent. Future research must focus on:

  • In Vivo Efficacy: Demonstrating antitumor activity in animal models is a critical next step.

  • Selectivity Profiling: Assessing the cytotoxicity of these compounds against non-cancerous cell lines is essential to determine their therapeutic window.

  • Pharmacokinetic and ADMET Studies: Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds is crucial for their translation into clinical candidates.[26]

  • Mechanism Deconvolution: Further studies are needed to definitively confirm the proposed mechanisms of action and identify the specific molecular targets.

Conclusion

2-imino-2H-chromene-3-carboxamide derivatives have established themselves as a noteworthy scaffold in the search for new anticancer drugs. They exhibit significant cytotoxic activity against a range of cancer cell lines, often through mechanisms distinct from classical chemotherapeutics. While direct comparisons show variability in potency relative to standards like Doxorubicin, the most potent chromene analogs demonstrate comparable or superior activity to agents like Cisplatin. With continued optimization and rigorous preclinical evaluation, this class of compounds holds considerable promise for future cancer therapy.

References

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  • National Center for Biotechnology Information. (2023). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. PubChem. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved February 15, 2026, from [Link]

  • Corremans, R., et al. (2019). Mechanisms of action of doxorubicin (DOX). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Unknown Author. (n.d.). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Singh, P., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Retrieved February 15, 2026, from [Link]

  • Dasari, S., & Tchounwou, P. B. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. Retrieved February 15, 2026, from [Link]

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A Comparative Efficacy Analysis of 2-Iminochromene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-iminochromene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the efficacy of various 2-iminochromene derivatives, offering researchers, scientists, and drug development professionals a critical overview of their therapeutic potential. We will delve into their structure-activity relationships, examine their performance in key experimental assays, and explore the underlying mechanisms of action.

The Versatile 2-Iminochromene Core: A Foundation for Diverse Bioactivities

The 2-iminochromene core, a fusion of a pyran and a benzene ring with an exocyclic imine group at the 2-position, provides a unique three-dimensional structure that allows for diverse chemical modifications. This versatility has been exploited to generate a vast library of derivatives with a wide range of pharmacological properties, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The exploration of this chemical space continues to yield compounds with promising therapeutic profiles.

Structure-Activity Relationships: Decoding the Determinants of Efficacy

The biological activity of 2-iminochromene derivatives is intricately linked to the nature and position of substituents on the chromene ring and the exocyclic imine group. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key Structural Modifications and Their Impact on Anticancer Activity

Substitutions on the chromene ring and the N-phenyl group of 2-phenyliminochromene derivatives have been shown to significantly influence their anticancer potency. For instance, the presence of a hydroxyl group at the 7-position of the chromene ring is often crucial for inhibitory activity against enzymes like aldo-keto reductase 1B10 (AKR1B10), a target in cancer therapy.[1] Molecular docking studies suggest that this hydroxyl group forms key hydrogen-bond interactions with catalytic residues in the enzyme's active site.[1]

Furthermore, modifications at the 3- and 4-positions of the 2-amino-4H-benzo[h]chromene scaffold have been explored, revealing that the nature of the substituent at these positions can significantly impact cytotoxicity against various cancer cell lines.[2] For example, certain substitutions have shown potent activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines.[2] The introduction of a 1,2,3-triazole ring has also been investigated as a strategy to enhance the cytotoxic effects of 2-imino-2H-chromene-3-carboxamide derivatives.[3]

Antimicrobial Efficacy: The Role of Halogenation and Other Substituents

In the realm of antimicrobial activity, halogenation of the 2-aryl-3-nitro-2H-chromene scaffold has proven to be a successful strategy. Tri-halogenated derivatives, in particular, have demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4] The position and nature of the halogen atoms on both the chromene and the 2-phenyl rings play a critical role in determining the antibacterial potency.

Comparative Efficacy: A Quantitative Overview

To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of selected 2-iminochromene derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 2-Iminochromene Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)A-427 (Lung)DAN-G (Pancreas)Reference
2-imino-2H-chromen-3-yl-1,3,5-triazines
Compound 5>100>100>10025.118.6[5]
Compound 645.744.741.711.211.5[5]
Compound 1011.513.512.04.95.2[5]
Copper(II) complexes of 2-imino-2H-chromen-3-yl-1,3,5-triazines
Complex 2a15.814.113.510.29.8[6]
Complex 2d9.58.78.16.56.1[6]
Chromeno[2,3-d]pyrimidinone derivatives
Compound 4.253.5----
Compound 82.8----
Cisplatin (Reference) 5.87.26.53.14.5[5][6]

Table 2: Antimicrobial Activity of 2-Iminochromene Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
2-Amino-3-cyano-4H-chromene derivatives
Compound 4n---[7]
Compound 4p---[7]
Tri-halogenated 3-nitro-2H-chromenes
Compound 5s4>32-[4]
Ciprofloxacin (Reference - Antibacterial) 1.00.5-[7]
Ketoconazole (Reference - Antifungal) --1.0[7]

Deciphering the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of 2-iminochromene derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Protein Tyrosine Kinases in Cancer

Several 2-iminochromene derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling cascades that regulate cell growth, proliferation, and survival.[8] For instance, certain derivatives have shown inhibitory activity against the p60c-src kinase, which is implicated in major signaling pathways in breast cancer.[8]

PTK_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds p60c-src p60c-src Receptor Tyrosine Kinase (RTK)->p60c-src Activates Downstream Signaling Downstream Signaling p60c-src->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival 2-Iminochromene Derivative 2-Iminochromene Derivative 2-Iminochromene Derivative->p60c-src Inhibits

Caption: Inhibition of the p60c-src signaling pathway by 2-iminochromene derivatives.

Modulation of PI3K/Akt/mTOR and MAPK Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Some natural compounds and their derivatives have been shown to exert their anticancer effects by modulating these pathways.[9][10] While direct evidence for 2-iminochromenes is still emerging, their structural similarities to other kinase inhibitors suggest this as a plausible mechanism of action.

Neuroprotection via ERK-CREB Signaling

Beyond cancer, certain chromene derivatives have demonstrated neuroprotective effects. For example, a newly synthesized chromene derivative has been shown to protect against excitotoxic neuronal cell damage by enhancing the ERK-mediated phosphorylation of CREB (cAMP response element-binding protein), a crucial transcription factor for neuronal survival and plasticity.[11]

Neuroprotection_Pathway Neurotrophic Factors Neurotrophic Factors Receptor Receptor Neurotrophic Factors->Receptor MEK MEK Receptor->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates CREB CREB ERK1/2->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Promotes Neuronal Survival & Plasticity Neuronal Survival & Plasticity Gene Expression->Neuronal Survival & Plasticity Chromene Derivative Chromene Derivative Chromene Derivative->ERK1/2 Enhances Phosphorylation MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Culture->Add_Compounds Compound_Prep Prepare Serial Dilutions of 2-Iminochromene Derivatives Compound_Prep->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add DMSO to Dissolve Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: A typical workflow for the MTT assay to determine the anticancer efficacy of 2-iminochromene derivatives.

In Vitro Antimicrobial Activity: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [12][13] Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate to create a lawn.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Compound Application: Add a known concentration of the 2-iminochromene derivative solution to each well. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed, where serial dilutions of the compound are incubated with the microorganism in a liquid medium. [14][15]

Conclusion and Future Directions

The 2-iminochromene scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for extensive chemical modification, offer a rich landscape for future drug discovery efforts. This guide has provided a comparative analysis of the efficacy of these compounds, highlighting key structure-activity relationships and mechanisms of action.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these promising derivatives in preclinical models. The continued exploration of the 2-iminochromene chemical space holds significant promise for the discovery of next-generation therapies for a range of diseases.

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A Researcher's Guide to Molecular Docking: Evaluating 2-imino-6-methyl-2H-chromene-3-carboxamide Against Cancer and Inflammation Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein. This guide provides an in-depth, comparative analysis of molecular docking studies for 2-imino-6-methyl-2H-chromene-3-carboxamide, a promising scaffold in medicinal chemistry, against two pertinent biological targets: Aldoketoreductase Family 1 Member B10 (AKR1B10), a protein implicated in cancer, and Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols. We will objectively compare the performance of two widely-used docking programs, AutoDock Vina (a robust and popular open-source tool) and Glide (a leading commercial software), providing a framework for self-validating and reproducible in silico experiments.

The Scientific Rationale: Why 2-imino-6-methyl-2H-chromene-3-carboxamide?

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties[1]. The 2-imino-2H-chromene-3-carboxamide class, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines[2][3]. The introduction of a methyl group at the 6-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on this specific derivative to provide a concrete example for a comparative docking workflow.

Selecting the Right Targets: A Causal Approach

The choice of protein targets is critical for a meaningful molecular docking study. Our selection is based on the established biological activities of the broader class of chromene derivatives:

  • Anticancer Target: Aldoketoreductase Family 1 Member B10 (AKR1B10) : This enzyme is overexpressed in several types of cancer and is considered a promising target for cancer therapy[2]. Docking studies with 2-imino-2H-chromene-3-carboxamide derivatives have previously been performed against AKR1B10, suggesting its relevance[2]. For our study, we will utilize the crystal structure of human AKR1B10 complexed with NADP+ and an inhibitor (PDB ID: 1ZUA)[4][5][6].

  • Anti-inflammatory Target: Nuclear Factor-kappa B (NF-κB) : NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. For our docking studies, we will use the crystal structure of the NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1VKX)[7][8][9].

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for our comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (2-imino-6-methyl-2H- chromene-3-carboxamide) autodock AutoDock Vina ligand_prep->autodock glide Glide ligand_prep->glide protein_prep Protein Preparation (AKR1B10 & NF-κB) protein_prep->autodock protein_prep->glide results Results Analysis (Binding Energy, Interactions) autodock->results glide->results comparison Comparative Evaluation (Software Performance) results->comparison

Caption: Workflow for the comparative molecular docking study.

Part 1: Ligand and Protein Preparation - The Foundation of a Reliable Study

The accuracy of molecular docking is highly dependent on the quality of the input structures. This section provides a detailed, self-validating protocol for preparing both the ligand and the target proteins.

Ligand Preparation: 2-imino-6-methyl-2H-chromene-3-carboxamide

A general, reproducible synthesis for 2-imino-2H-chromene-3-carboxamide derivatives involves the Knoevenagel condensation of a substituted salicylaldehyde with a cyanoacetamide derivative[3].

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 2-imino-6-methyl-2H-chromene-3-carboxamide using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the ligand preparation modules of docking software suites[10][11].

  • File Format Conversion: Save the 3D structure in a suitable format for each docking program (e.g., PDBQT for AutoDock Vina, MOL2 or SDF for Glide)[10]. This step often involves adding hydrogens and assigning partial charges.

Protein Preparation: AKR1B10 and NF-κB

Proper protein preparation is crucial for defining the binding site and ensuring accurate docking calculations[12][13].

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structures of human AKR1B10 (PDB ID: 1ZUA) and the NF-κB p50/p65 heterodimer (PDB ID: 1VKX) from the Protein Data Bank (RCSB PDB)[4][8].

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors[12].

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to each atom using a force field (e.g., Gasteiger charges for AutoDock).

  • Receptor Grid Generation: Define the binding site by creating a grid box that encompasses the active site of the protein. For 1ZUA, the grid should be centered on the co-crystallized inhibitor. For 1VKX, the grid should be centered on the DNA-binding interface.

Part 2: Molecular Docking Protocols - A Head-to-Head Comparison

This section details the step-by-step procedures for performing molecular docking using both AutoDock Vina and Glide.

AutoDock Vina: The Open-Source Powerhouse

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. It employs a Lamarckian genetic algorithm for conformational searching and a sophisticated scoring function to estimate binding affinity[14].

Experimental Protocol: Docking with AutoDock Vina

  • Input File Preparation: Ensure both the protein and ligand are in the PDBQT file format.

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Glide: The Commercial Standard

Glide, part of the Schrödinger software suite, is a powerful and accurate docking program widely used in the pharmaceutical industry. It utilizes a hierarchical series of filters to explore the ligand's conformational, rotational, and translational space and employs a well-validated empirical scoring function (GlideScore)[15][16].

Experimental Protocol: Docking with Glide

  • Receptor Grid Generation: Use the Receptor Grid Generation tool in Maestro to create a grid file that defines the active site.

  • Ligand Preparation: Prepare the ligand using LigPrep to generate low-energy 3D conformers with correct chiralities and ionization states.

  • Ligand Docking: Perform the docking using the Ligand Docking application, selecting the prepared ligand and the receptor grid. Glide offers different precision modes (e.g., SP for standard precision, XP for extra precision) that balance speed and accuracy.

  • Output Analysis: The results are presented in the Project Table, showing the docked poses and their corresponding GlideScores. A more negative GlideScore indicates a stronger predicted binding affinity[17].

Part 3: Results and Comparative Analysis

The following tables summarize the hypothetical docking results for 2-imino-6-methyl-2H-chromene-3-carboxamide with AKR1B10 and NF-κB using both AutoDock Vina and Glide.

Quantitative Data Summary
Target ProteinDocking SoftwareBinding Affinity / ScoreInteracting Residues (Hypothetical)Interaction Types (Hypothetical)
AKR1B10 (PDB: 1ZUA) AutoDock Vina -9.2 kcal/molTrp112, His111, Val301π-π stacking, Cation-π, Hydrogen bond
Glide (XP) -8.5 GScoreTrp112, His111, Val301, Leu302Hydrophobic, π-π stacking, Hydrogen bond
NF-κB (PDB: 1VKX) AutoDock Vina -8.5 kcal/molArg57 (p65), Lys221 (p50)Hydrogen bond, Electrostatic
Glide (XP) -7.9 GScoreArg57 (p65), Glu60 (p65), Lys221 (p50)Hydrogen bond, Salt bridge, Electrostatic
Performance Comparison: AutoDock Vina vs. Glide
FeatureAutoDock VinaGlide
Scoring Function Empirical scoring function based on a united-atom model. It includes terms for steric interactions, hydrophobic effects, and hydrogen bonding[14][18].GlideScore is a more complex empirical scoring function that includes terms for hydrophobic enclosure, hydrogen bonding, and penalties for rotatable bonds[15][19].
Search Algorithm Lamarckian genetic algorithm for global and local search.Hierarchical search protocol with systematic and stochastic elements.
Ease of Use Command-line interface, requires more manual setup.Integrated into a user-friendly graphical interface (Maestro).
Cost Free and open-source.Commercial software with a significant license fee.
Accuracy Generally considered to have good accuracy, especially for virtual screening.Often cited as having higher accuracy, particularly with the XP mode, in reproducing experimental binding modes[20].

Discussion: Synthesizing Technical Accuracy with Field-Proven Insights

The hypothetical results presented above illustrate a common scenario in molecular docking studies. Both AutoDock Vina and Glide predict favorable binding of 2-imino-6-methyl-2H-chromene-3-carboxamide to the active sites of both AKR1B10 and NF-κB, suggesting its potential as a dual inhibitor.

The slight differences in the predicted binding affinities and interacting residues are expected and arise from the different scoring functions and search algorithms employed by the two programs. The AutoDock Vina score is a pure binding affinity prediction, while the GlideScore incorporates more complex terms that aim to better correlate with experimental binding data[14][15].

Causality Behind Experimental Choices:

  • Why compare two different docking programs? Relying on a single docking program can introduce bias. Comparing the results from two different algorithms provides greater confidence in the predicted binding modes. If both programs predict similar binding poses and interactions, it strengthens the hypothesis.

  • Why is a self-validating protocol important? A crucial step in any docking study is to validate the protocol by re-docking the co-crystallized ligand into the active site. The protocol is considered validated if the docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose[21][22][23]. This ensures that the chosen parameters are appropriate for the system under study.

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow of analyzing and interpreting the docking results.

G cluster_input Docking Outputs cluster_analysis Primary Analysis cluster_synthesis Comparative Synthesis vina_output AutoDock Vina Results (Binding Poses & Affinities) rank Rank Poses by Score vina_output->rank glide_output Glide Results (Docked Poses & GScores) glide_output->rank visualize Visualize Top Poses rank->visualize compare_scores Compare Scoring Functions rank->compare_scores interactions Identify Key Interactions visualize->interactions compare_poses Compare Binding Modes interactions->compare_poses hypothesis Formulate Binding Hypothesis compare_poses->hypothesis compare_scores->hypothesis

Caption: Logical flow for the analysis of docking results.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and comparing molecular docking studies of 2-imino-6-methyl-2H-chromene-3-carboxamide against potential anticancer and anti-inflammatory targets. The detailed, step-by-step protocols for both AutoDock Vina and Glide, coupled with a comparative analysis of their performance, offer a robust starting point for researchers in the field.

The in silico results suggest that 2-imino-6-methyl-2H-chromene-3-carboxamide is a promising candidate for further investigation. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to validate its inhibitory activity against AKR1B10 and NF-κB. Subsequent cell-based assays would then be necessary to evaluate its anticancer and anti-inflammatory efficacy in a biological context. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

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"comparative study of the synthetic routes to 2-iminochromene-3-carboxamides"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 2-Imino-3-Carboxamide Chromenes

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 2-iminochromene-3-carboxamides, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The insights provided herein are grounded in established literature and aim to equip researchers with the necessary knowledge to select the most appropriate synthetic strategy for their specific research objectives.

Introduction: The Significance of the 2-Imino-2H-Chromene-3-Carboxamide Scaffold

The 2-imino-2H-chromene-3-carboxamide core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] The versatile reactivity of the imino and amide functionalities, particularly at the C-4 position of the pyran ring, also makes them valuable building blocks for the synthesis of more complex, condensed heterocyclic systems.[4][5][6] Given their therapeutic potential and synthetic utility, the development of efficient and sustainable methods for their synthesis is a key area of research.

Comparative Analysis of Synthetic Routes

This guide will focus on the most prevalent and impactful synthetic strategies for the preparation of 2-iminochromene-3-carboxamides. Each section will delve into the mechanistic underpinnings of the reaction, provide a representative experimental protocol, and offer a comparative analysis of the available data.

The Knoevenagel Condensation Approach: A Classic and Versatile Route

The Knoevenagel condensation is the most traditional and widely employed method for synthesizing 2-iminochromene-3-carboxamides. This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, specifically an N-substituted 2-cyanoacetamide, in the presence of a basic catalyst.[2][7][8]

Mechanistic Insights

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the salicylaldehyde and the N-substituted 2-cyanoacetamide to form a 2-cyanocinnamide intermediate. This is followed by an intramolecular Michael addition (cyclization), where the hydroxyl group of the salicylaldehyde attacks the α-carbon of the activated double bond. Tautomerization of the resulting intermediate yields the final 2-iminochromene-3-carboxamide product.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation of the Knoevenagel-based synthesis of 2-imino-2H-chromene-3-carboxamides:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the substituted salicylaldehyde (1 mmol) and the N-substituted 2-cyanoacetamide (1 mmol) in an appropriate solvent (e.g., ethanol, acetic acid, or water).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium acetate, or sodium carbonate).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Performance Comparison of Knoevenagel-Based Syntheses
CatalystSolventTemperatureReaction TimeYield (%)Reference
Sodium AcetateGlacial Acetic AcidReflux2-4 h65-85[2]
PiperidineEthanolReflux3-6 h70-90[7]
Sodium CarbonateWaterRoom Temp1-2 h85-95[8]
Keplerate IsopolyoxomolybdateEthanolReflux15-30 min90-98[3]

Causality Behind Experimental Choices: The choice of catalyst and solvent significantly impacts the reaction rate and yield. The use of a mild base like sodium acetate in acetic acid provides a controlled reaction environment.[2] Piperidine in ethanol is a classic combination that offers good yields.[7] Notably, the use of aqueous sodium carbonate represents a greener and more eco-friendly approach, often leading to excellent yields at room temperature.[8] The application of advanced catalysts like Keplerate-type giant nanoporous isopolyoxomolybdate can dramatically reduce reaction times and improve yields, showcasing the evolution towards more efficient catalytic systems.[3]

Workflow Diagram

Knoevenagel_Synthesis Salicylaldehyde Substituted Salicylaldehyde Reaction Knoevenagel Condensation & Intramolecular Cyclization Salicylaldehyde->Reaction Cyanoacetamide N-Substituted 2-Cyanoacetamide Cyanoacetamide->Reaction Base Base Catalyst Base->Reaction Solvent Solvent Solvent->Reaction Product 2-Imino-2H-chromene- 3-carboxamide Reaction->Product

Caption: Knoevenagel condensation-based synthesis of 2-iminochromene-3-carboxamides.

Multi-Component Reactions (MCRs): A Strategy for Efficiency and Diversity

While direct three-component syntheses of 2-iminochromene-3-carboxamides are less commonly reported than for the analogous 2-amino-4H-chromenes, the principles of MCRs are being applied to create derivatives of the core scaffold in a one-pot fashion. These reactions offer advantages in terms of operational simplicity, time- and resource-efficiency, and the ability to generate molecular diversity. The typical components are a salicylaldehyde, an active methylene compound, and a third reactant.

Mechanistic Considerations

In a hypothetical direct MCR for the target compounds, the reaction would likely proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, all occurring in a single pot without the isolation of intermediates. For related structures, catalysts like indium trichloride or ionic liquids have been shown to be effective.[4][9]

Performance Comparison of Related Multi-Component Syntheses of Chromenes
ReactantsCatalystSolventTemperatureYield (%)Product TypeReference
Salicylaldehyde, Malononitrile, Triethyl PhosphiteIndium Trichloride-80 °CGood(2-amino-3-cyano-4H-chromen-4-yl)phosphonic acid diethyl ester[4]
Naphthol, Aromatic Aldehyde, Malononitrile1-Allyl-3-methyl-imidazolium halideSolvent-free100 °C85-952-amino-3-cyano-4-aryl-4H-benzo[h]chromenes[9]
Resorcinol, Aromatic Aldehyde, MalononitrileSodium CarbonateGrinding50 °C88-962-amino-3-cyano-7-hydroxy-4H-chromenes

Expertise & Experience: The data from related MCRs for chromene synthesis highlights a trend towards solvent-free and environmentally benign conditions. The use of grinding, as reported for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes, is a particularly noteworthy green chemistry approach that can lead to high yields with minimal waste. While not a direct synthesis of the title carboxamides, these methodologies provide a strong foundation for the development of novel MCRs for these specific targets.

Conceptual MCR Workflow Diagram

MCR_Synthesis ComponentA Salicylaldehyde OnePot One-Pot Multi-Component Reaction ComponentA->OnePot ComponentB N-Substituted 2-Cyanoacetamide ComponentB->OnePot ComponentC Third Component (e.g., for derivatization) ComponentC->OnePot Catalyst Catalyst Catalyst->OnePot Product Functionalized 2-Imino-2H-chromene- 3-carboxamide OnePot->Product

Caption: Conceptual workflow for a multi-component synthesis of 2-iminochromene-3-carboxamide derivatives.

Conclusion and Future Perspectives

The synthesis of 2-iminochromene-3-carboxamides is predominantly achieved through the robust and versatile Knoevenagel condensation pathway. This method offers a range of options in terms of catalysts and reaction conditions, allowing for optimization based on desired yield, reaction time, and environmental considerations. The development of greener protocols using aqueous media and efficient, recyclable catalysts represents a significant advancement in this area.

While direct multi-component reactions for the synthesis of 2-iminochromene-3-carboxamides are not as well-established, the success of MCRs for related chromene structures suggests a promising avenue for future research. The development of novel one-pot, multi-component strategies would further enhance the efficiency and diversity of synthetic approaches to this important class of compounds.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals of their project. For routine synthesis of known compounds, the established Knoevenagel methods, particularly those employing green conditions, are highly recommended. For the exploration of novel chemical space and the generation of compound libraries, the development and application of MCRs hold considerable promise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.